N-(4'-Methyl-2-(p-tolylamino)-[4,5'-bithiazol]-2'-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-310586-A is a chemical compound known for its role as an inhibitor of the TAOK2 enzyme. The molecular formula of WAY-310586-A is C16H16N4OS2, and it has a molecular weight of 344.45 . This compound is primarily used in scientific research and is not intended for therapeutic use in humans or animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-310586-A involves multiple steps, including the formation of key intermediates and their subsequent reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and yield .
Industrial Production Methods
WAY-310586-A is produced on a small scale for research purposes. The industrial production methods involve standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
WAY-310586-A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: WAY-310586-A can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
WAY-310586-A is widely used in scientific research due to its inhibitory effects on the TAOK2 enzyme. Some of its applications include:
Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in cellular studies to understand the role of TAOK2 in various biological processes.
Medicine: Investigated for its potential therapeutic effects in diseases where TAOK2 is implicated.
Industry: Utilized in the development of new chemical entities and as a reference compound in quality control.
Mechanism of Action
WAY-310586-A exerts its effects by inhibiting the TAOK2 enzyme. The inhibition of TAOK2 affects various molecular pathways, including those involved in cell signaling and stress response. The compound binds to the active site of the enzyme, preventing its normal function and thereby modulating the associated biological processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to WAY-310586-A include:
WAY-310586-B: Another TAOK2 inhibitor with slight structural variations.
WAY-310586-C: A derivative with different functional groups affecting its potency and selectivity.
Uniqueness
WAY-310586-A is unique due to its specific inhibitory action on TAOK2 and its well-characterized chemical properties. Its high purity and stability make it a valuable tool in scientific research .
Properties
Molecular Formula |
C16H16N4OS2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-[4-methyl-5-[2-(4-methylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C16H16N4OS2/c1-9-4-6-12(7-5-9)19-15-20-13(8-22-15)14-10(2)17-16(23-14)18-11(3)21/h4-8H,1-3H3,(H,19,20)(H,17,18,21) |
InChI Key |
FLVVAYJIHWYZCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C(S3)NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.